(5-Fluoroquinolin-6-yl)methanol

Description

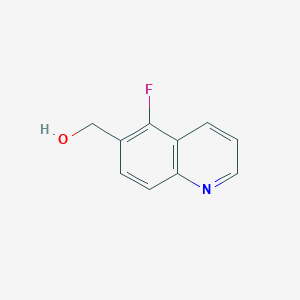

(5-Fluoroquinolin-6-yl)methanol: is an organic compound belonging to the quinoline family, characterized by a fluorine atom at the 5-position and a hydroxymethyl group at the 6-position of the quinoline ring

Properties

Molecular Formula |

C10H8FNO |

|---|---|

Molecular Weight |

177.17 g/mol |

IUPAC Name |

(5-fluoroquinolin-6-yl)methanol |

InChI |

InChI=1S/C10H8FNO/c11-10-7(6-13)3-4-9-8(10)2-1-5-12-9/h1-5,13H,6H2 |

InChI Key |

OOMRBTYKSRGNTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2F)CO)N=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoroquinolin-6-yl)methanol typically involves the following steps:

Starting Material: The synthesis begins with quinoline, a heterocyclic aromatic organic compound.

Hydroxymethylation: The hydroxymethyl group is introduced at the 6-position through a formylation reaction followed by reduction. This can be done using formaldehyde and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: (5-Fluoroquinolin-6-yl)methanol can undergo oxidation to form (5-Fluoroquinolin-6-yl)methanal using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).

Reduction: The compound can be reduced to (5-Fluoroquinolin-6-yl)methane using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, converting the hydroxyl group to a halide using thionyl chloride (SOCl₂).

Common Reagents and Conditions

Oxidation: PCC, MnO₂

Reduction: LiAlH₄, sodium borohydride (NaBH₄)

Substitution: SOCl₂, phosphorus tribromide (PBr₃)

Major Products

Oxidation: (5-Fluoroquinolin-6-yl)methanal

Reduction: (5-Fluoroquinolin-6-yl)methane

Substitution: Various substituted quinolines depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, (5-Fluoroquinolin-6-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Medicine

Medicinally, this compound derivatives are explored for their antimicrobial and anticancer activities. The fluorine atom often enhances the biological activity of these compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (5-Fluoroquinolin-6-yl)methanol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds and dipole interactions, enhancing the binding affinity to the target. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

- (5-Fluoroquinolin-8-yl)methanol

- (6-Fluoroquinolin-2-yl)methanol

- (7-Fluoroquinolin-4-yl)methanol

Uniqueness

Compared to its analogs, (5-Fluoroquinolin-6-yl)methanol is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which can lead to distinct chemical reactivity and biological activity. The position of the substituents can significantly influence the compound’s interaction with biological targets and its overall stability.

Biological Activity

(5-Fluoroquinolin-6-yl)methanol is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiplasmodial applications. This article synthesizes findings from various studies on its biological activity, mechanisms of action, and potential therapeutic applications.

This compound is derived from the quinoline family, characterized by a fluorine atom at the 5-position and a hydroxymethyl group at the 6-position. Its chemical structure can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.

Antibacterial Efficacy

A study evaluated the antibacterial activity of synthesized quinolone derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness noted under specific conditions:

| Compound | Bacterial Strains | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Klebsiella pneumoniae | 128 µg/mL |

The compound exhibited stronger activity against Gram-positive bacteria compared to Gram-negative strains, which is consistent with trends observed in other quinolone derivatives .

The mechanism by which this compound exerts its antibacterial effects appears to involve interference with bacterial DNA synthesis and function. This is similar to other fluoroquinolones that target DNA gyrase and topoisomerase IV, essential enzymes in bacterial replication .

Antiplasmodial Activity

In addition to its antibacterial properties, this compound has been investigated for its antiplasmodial activity against Plasmodium species, the causative agents of malaria.

Research Findings

A recent study focused on designing novel quinoline derivatives for antiplasmodial activity. The findings revealed that certain derivatives exhibited potent activity comparable to standard treatments like chloroquine:

| Compound | IC50 Value (µM) | Comparison to Chloroquine |

|---|---|---|

| This compound | 4.5 | Comparable |

| Other derivatives | Varied between 3.0 - 10.0 | Some less potent than chloroquine |

These results suggest that this compound could serve as a lead compound for further development in antimalarial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.